molecular formula C12H17F3N4O2 B2502361 (E)-4-(Dimethylamino)-N-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]propyl]but-2-enamide CAS No. 2411335-81-2

(E)-4-(Dimethylamino)-N-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]propyl]but-2-enamide

Cat. No.: B2502361
CAS No.: 2411335-81-2
M. Wt: 306.289
InChI Key: MUXGTQHCBCOFGU-GQCTYLIASA-N
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Description

The compound contains several functional groups including an amide group (-CONH2), a trifluoromethyl group (-CF3), and an oxadiazole ring. The presence of these groups suggests that the compound could have interesting chemical and physical properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the electron-withdrawing trifluoromethyl group and the polar amide group. These could affect the overall polarity and shape of the molecule .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For example, the amide group could participate in hydrolysis or condensation reactions. The trifluoromethyl group could undergo various transformations under certain conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative and could increase the compound’s overall polarity. The amide group could form hydrogen bonds, which could affect the compound’s solubility and boiling point .

Future Directions

The potential applications and future directions for this compound would likely depend on its specific properties and reactivity. Compounds with similar functional groups are often used in the development of new pharmaceuticals, agrochemicals, and materials .

Properties

IUPAC Name

(E)-4-(dimethylamino)-N-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]propyl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F3N4O2/c1-19(2)8-4-6-10(20)16-7-3-5-9-17-11(21-18-9)12(13,14)15/h4,6H,3,5,7-8H2,1-2H3,(H,16,20)/b6-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUXGTQHCBCOFGU-GQCTYLIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NCCCC1=NOC(=N1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NCCCC1=NOC(=N1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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